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Compound of Interest

1H-Pyrazole, 5-(2-
Compound Name:

bromophenyl)-1-methyl-
CAS No.: 144026-76-6

Cat. No.: B15373519

Get Quote

Part 1: Executive Technical Summary

The compound 1H-Pyrazole, 5-(2-bromophenyl)-1-methyl- (Structure: N-methylated pyrazole
with a 2-bromophenyl substituent at the 5-position) represents a critical scaffold in medicinal
chemistry, often serving as a regio-controlled intermediate for p38 MAP kinase inhibitors or
similar kinase-targeted therapies.

Effective process development requires precise solubility data to optimize:
o Recrystallization yields (Purification).

e Reaction solvent selection (Kinetic control).

» Bioavailability formulations (Pre-clinical dosing).

Key Physicochemical Drivers:

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15373519#bc-rfq
https://www.benchchem.com/product/b15373519/docs?utm_src=pdf-body#solubility-profiling-thermodynamic-analysis-1h-pyrazole-5-2-bromophenyl-1-methyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15373519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Steric Influence: The ortho-bromo substituent forces the phenyl ring out of coplanarity with
the pyrazole core (dihedral angle > 30°), disrupting Tt-1t stacking efficiency in the crystal
lattice. This typically lowers the melting point and increases solubility in organic solvents
compared to the planar non-substituted analog.

 Lipophilicity: The bromine atom significantly increases LogP (estimated ~3.2—-3.5), enhancing
solubility in non-polar solvents (Toluene, DCM) while drastically reducing water solubility.

Part 2: Predicted Solubility Profile & Solvent
Selection

In the absence of a specific experimental table, the following solubility profile is derived from
thermodynamic data of the structural parent 1-methyl-5-phenylpyrazole and the substituent
contribution of the o-bromo group.

Solubility Classification Table
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Solvent Class

Representative
Solvents

Predicted Solubility
Behavior

Process
Application

High (> 150 mg/mL).

Reaction Medium:

Ideal for coupling

_ Dipole-dipole _ _
Polar Aprotic DMSO, DMF, NMP ) ) N reactions (Suzuki,
interactions stabilize o
Buchwald) but difficult
the pyrazole core.
to remove.
High (> 100 mg/mL). Extraction: Primary
) Excellent solvation of solvent for liquid-liquid
Chlorinated DCM, Chloroform ) N ) )
the lipophilic extraction during
bromophenyl region. workup.
Moderate-High.
Solubility increases Crystallization: Good
Esters/Ketones Ethyl Acetate, Acetone significantly with candidates for cooling
Temperature ( crystallization.
).
Moderate. o
Recrystallization: Ideal
Temperature- .
Methanol, Ethanol, "Good Solvent" in
Alcohols dependent. The )
IPA ) binary systems (e.g.,
hydrophobic Br-group
o - EtOH/Water).
limits cold solubility.
Process Solvent:
) Moderate. Useful for azeotropic
Aromatic Toluene, Xylene ] ]
-interaction solvation. drying or high-T
reactions.
Anti-Solvent: Used to
crash out the product
Alkanes Heptane, Hexane Low (< 5 mg/mL).
from Toluene or
EtOAc.
o Anti-Solvent: Used to
Negligible (< 0.01 o
_ precipitate product
Aqueous Water mg/mL). Hydrophobic

exclusion dominates.

from alcoholic

solutions.
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Part 3: Thermodynamic Modeling Framework

To accurately model the solubility of this compound for process scaling, two primary
thermodynamic models are employed. These equations correlate the mole fraction solubility (

) with absolute temperature (
).
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure
solvents.

 : Mole fraction solubility of the solute.
e : Absolute temperature (K).
» : Empirical parameters representing non-ideality and enthalpy contributions.

o Interpretation: A positive

term typically indicates a strong temperature dependence of the enthalpy of solution.

The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (

).
e Linearity Check: A plot of
Vs.
should be linear. Deviation implies a change in heat capacity (

) or a phase transition (polymorph change) within the temperature range.
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Part 4: Experimental Protocol for Data Generation

Since specific data must be validated in-house, follow this Self-Validating Protocol to generate
the

VS.

curve. This method aligns with standards published in Journal of Chemical & Engineering Data.

Methodology: Laser Dynamic Monitoring Technique
Objective: Determine the saturation temperature (
) for known mass fractions.

Workflow Diagram (DOT Visualization):
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Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination
(Solid-Liquid Equilibrium).

Step-by-Step Procedure:

e Preparation: Accurately weigh the solute (

) and solvent (
) into a glass vessel equipped with a magnetic stirrer.

o Setup: Place the vessel in a water bath controlled by a programmable thermostat (accuracy
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K). Insert a laser source and a light intensity meter (photodiode) on opposite sides of the
vessel.

» Equilibration: Stir the suspension at a temperature well below the estimated saturation point.
The laser beam will be scattered by the undissolved solid (Low Transmissivity).

e Measurement: Increase temperature at a slow rate (e.g.,
K/h or
K/min).

o Detection: Record the temperature at which the laser intensity reaches the maximum
constant value (indicating complete dissolution). This is

Replication: Repeat at least 3 times for each concentration to ensure statistical significance.

Part 5: Process Application & Purification Strategy

For the purification of 1H-Pyrazole, 5-(2-bromophenyl)-1-methyl-, a Cooling Crystallization or
Anti-Solvent Crystallization is recommended based on the predicted solubility differential.

Recommended Solvent System: Ethanol /| Water[1]

o Rationale: The compound is moderately soluble in hot Ethanol (Good Solvent) and insoluble
in Water (Anti-Solvent).

o Thermodynamic Advantage: The presence of the hydrophobic 2-bromo group creates a
steep solubility curve in Ethanol/Water mixtures, allowing for high recovery yields upon
cooling or water addition.

Crystallization Logic Flow:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15373519/docs?utm_src=pdf-body#solubility-profiling-thermodynamic-analysis-1h-pyrazole-5-2-bromophenyl-1-methyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15373519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Figure 2. Optimized crystallization workflow using Ethanol/Water binary system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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